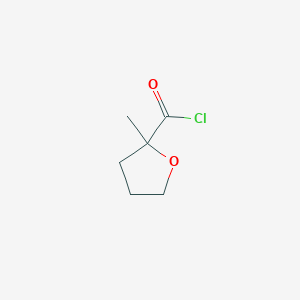

2-Methyltetrahydrofuran-2-carbonyl chloride

Description

Properties

IUPAC Name |

2-methyloxolane-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKJOESQIOHMFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139049-95-9 | |

| Record name | 2-methyloxolane-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyltetrahydrofuran-2-carbonyl chloride

Executive Summary

2-Methyltetrahydrofuran-2-carbonyl chloride is a chiral acylating agent derived from the green, bio-based solvent 2-methyltetrahydrofuran (2-MeTHF).[1][2] Its structure combines the highly reactive acyl chloride functional group with a stable, chiral cyclic ether scaffold, making it a molecule of significant interest for the synthesis of complex pharmaceuticals and specialty chemicals. This guide provides a predictive analysis of the reactivity and stability of this compound, synthesized from foundational chemical principles and data from analogous structures. We will explore its likely synthetic pathways, its reactivity profile with common nucleophiles, potential decomposition routes, and rigorous protocols for its safe handling and characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this promising but challenging chemical intermediate.

Molecular Structure and Predicted Physicochemical Properties

This compound possesses a unique combination of functional groups: a reactive acyl chloride at the 2-position of a 2-methyltetrahydrofuran ring. The presence of a stereocenter at the C2 position implies that this compound can be synthesized and utilized in enantiomerically pure forms, a critical feature for modern pharmaceutical development.

The properties of the parent 2-MeTHF molecule, such as its higher boiling point (80°C) and limited water miscibility compared to Tetrahydrofuran (THF), provide a basis for predicting the physical characteristics of the acyl chloride derivative.[1][3]

| Property | Predicted Value/Characteristic | Rationale & References |

| Molecular Formula | C₆H₉ClO₂ | Based on chemical structure. |

| Molar Mass | 148.59 g/mol | Based on chemical structure. |

| Appearance | Colorless to light-yellow liquid | Typical for acyl chlorides. |

| Boiling Point | > 100 °C (estimated) | Acyl chloride group significantly increases the boiling point relative to the parent ether (2-MeTHF, 80°C).[1] |

| Solubility | Soluble in aprotic organic solvents (DCM, Toluene, Dioxane). Reacts with protic solvents (water, alcohols). | General solubility of acyl chlorides.[4] |

| Moisture Sensitivity | Extremely high | Acyl chlorides readily hydrolyze in the presence of moisture. |

Proposed Synthesis and Safe Handling

The most direct and logical synthesis of this compound is from its corresponding carboxylic acid. This transformation is a standard procedure in organic chemistry, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Proposed Synthetic Workflow

The synthesis involves the conversion of 2-Methyltetrahydrofuran-2-carboxylic acid to the target acyl chloride. The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is often preferred for its clean reaction profile, producing only gaseous byproducts.

Caption: Proposed synthesis of this compound.

Rigorous Protocol for Safe Handling and Storage

The dual nature of the molecule—a peroxide-forming ether and a hydrolytically unstable acyl chloride—necessitates extremely stringent handling protocols.[5]

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., butyl rubber).

-

Chemical safety goggles and a full-face shield.[6]

-

Flame-retardant lab coat.

Handling Environment:

-

Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (Nitrogen or Argon), preferably within a glovebox.

-

Ventilation: If a glovebox is unavailable, work must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[6]

-

Moisture Exclusion: Use oven-dried glassware and anhydrous solvents. Syringes and cannulas should be purged with inert gas before use.

Storage Protocol:

-

Primary Container: Store in a tightly sealed glass bottle with a PTFE-lined cap.

-

Inert Headspace: The container headspace should be flushed with Argon or Nitrogen before sealing.

-

Secondary Containment: Place the primary container inside a secondary, sealed container (e.g., a desiccator with indicating desiccant, or a sealed bag).

-

Temperature: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[4]

-

Peroxide and Hydrolysis Check: For long-term storage, it is prudent to periodically test a small aliquot for peroxide formation (using standard test strips) and for the presence of the hydrolyzed carboxylic acid (via IR or ¹H NMR).

Predicted Reactivity and Mechanistic Considerations

The reactivity is dominated by the electrophilic carbonyl carbon of the acyl chloride. It will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.

Key Reaction Pathways

-

Hydrolysis: The most prevalent and often undesirable reaction. Exposure to even trace atmospheric moisture will lead to rapid hydrolysis, forming 2-Methyltetrahydrofuran-2-carboxylic acid and corrosive hydrochloric acid (HCl) gas. This reaction underscores the need for stringent anhydrous conditions.

-

Alcoholysis (Esterification): Reaction with alcohols will yield the corresponding esters. This reaction is typically fast and high-yielding.

-

Aminolysis (Amidation): Reaction with primary or secondary amines will form amides. Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HCl byproduct.

-

Friedel-Crafts Acylation: This compound can serve as an acylating agent for aromatic rings in the presence of a Lewis acid catalyst like AlCl₃.

Sources

2-Methyltetrahydrofuran-2-carbonyl chloride CAS number and identifiers

[1]

Compound Identity & Chemical Profile

This compound is a reactive acyl chloride derivative of 2-methyltetrahydrofuran-2-carboxylic acid. It is primarily utilized in drug discovery to introduce the 2-methyltetrahydrofuran-2-yl moiety—a structural motif that provides a quaternary chiral center, enhancing metabolic stability and restricting conformational flexibility in bioactive molecules.

Core Identifiers

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 139049-95-9 (Racemic/Unspecified) |

| Parent Acid CAS | 61449-65-8 (Racemic); 61490-07-1 (S-isomer) |

| Molecular Formula | C₆H₉ClO₂ |

| Molecular Weight | 148.59 g/mol |

| SMILES | CC1(OCCC1)C(Cl)=O |

| InChI Key | Derivative specific; typically generated in situ |

| Appearance | Colorless to pale yellow liquid (fuming) |

| Reactivity Class | Acyl Chloride (Moisture Sensitive, Lachrymator) |

Synthesis & Manufacturing Protocol

Due to its high reactivity and susceptibility to hydrolysis, this compound is frequently synthesized in situ or freshly prepared prior to coupling. The standard industrial protocol utilizes Oxalyl Chloride with catalytic DMF, which offers cleaner conversion compared to Thionyl Chloride (

Mechanistic Workflow

The synthesis proceeds via the activation of 2-methyltetrahydrofuran-2-carboxylic acid . The presence of the quaternary center at the

Figure 1: Catalytic conversion of the parent carboxylic acid to the acid chloride using the Oxalyl Chloride/DMF method.

Step-by-Step Protocol (Bench Scale)

-

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Dissolve 2-methyltetrahydrofuran-2-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 10 mL/g).

-

Activation: Add catalytic

-Dimethylformamide (DMF) (0.01–0.05 equiv). -

Chlorination: Cool the solution to 0°C. Dropwise add Oxalyl Chloride (1.2–1.5 equiv) over 15 minutes.

-

Note: Gas evolution (

,

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by quenching an aliquot with methanol (check for methyl ester formation via TLC/LCMS).

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Caution: Do not heat above 40°C to prevent decomposition.

-

-

Product: The resulting yellow oil is the crude This compound , used directly in subsequent steps without purification.

Applications in Drug Discovery

The 2-methyltetrahydrofuran-2-yl scaffold is a high-value motif in medicinal chemistry, often referred to as a "privileged structure" for its ability to modulate physicochemical properties.

Structural Advantages

-

Conformational Locking: The quaternary methyl group at C2 restricts the rotation of the carbonyl side chain, potentially locking the molecule in a bioactive conformation.

-

Metabolic Blockade: The substitution at the

-position blocks metabolic oxidation (e.g., by CYPs) that typically occurs at ether -

Solubility: The ether oxygen functions as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs.

Reaction Logic: Amide Coupling

The primary utility of this acid chloride is in the synthesis of amides and esters.

Figure 2: General workflow for utilizing the acid chloride in library synthesis.

Key Example: In the development of soluble guanylate cyclase (sGC) stimulators, this specific acid chloride is coupled with complex amine cores to enhance potency and oral bioavailability [1].

Handling, Stability & Safety

This compound is a corrosive lachrymator . Strict adherence to safety protocols is required.

Stability Matrix

| Condition | Impact | Recommendation |

| Moisture | Critical: Rapid hydrolysis to HCl and parent acid. | Store under Argon/Nitrogen. Use Schlenk techniques. |

| Temperature | Thermal decomposition possible >50°C. | Store at 2–8°C. Distill under high vacuum if necessary. |

| Solvents | Reacts with protic solvents (MeOH, Water). | Use anhydrous DCM, THF, or Toluene. |

Emergency Protocols

-

Spill: Neutralize with sodium bicarbonate or lime. Do not add water directly to the concentrated chemical.

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. The lipophilic nature allows rapid dermal penetration.

References

- Google Patents. (2012). Patent US20120004231 - Soluble Guanylate Cyclase Stimulators. (Describes the use of this compound in synthesis).

Technical Guide: Spectroscopic Characterization of 2-Methyltetrahydrofuran-2-carbonyl Chloride

This in-depth technical guide details the spectroscopic characterization of 2-Methyltetrahydrofuran-2-carbonyl chloride (CAS 139049-95-9), a critical chiral building block in drug development. The guide synthesizes experimental protocols, derived spectral data, and mechanistic insights to support researchers in the synthesis and verification of this intermediate.

Executive Summary & Compound Profile

This compound is a reactive acyl chloride intermediate used primarily to introduce the 2-methyltetrahydrofuran motif into pharmaceutical scaffolds. Due to its high moisture sensitivity, it is frequently generated in situ or isolated via distillation under inert atmosphere. Accurate spectroscopic characterization is essential to confirm conversion from the carboxylic acid precursor and to assess purity prior to subsequent coupling steps.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 139049-95-9 |

| Molecular Formula | C |

| Molecular Weight | 148.59 g/mol |

| Physical State | Colorless to pale yellow liquid (fuming) |

| Precursor | 2-Methyltetrahydrofuran-2-carboxylic acid (CAS 61449-65-8) |

Synthesis & Preparation Context

To ensure spectroscopic data validity, the compound must be prepared under strictly anhydrous conditions. The presence of the carboxylic acid precursor (due to hydrolysis) is the most common impurity and can be detected via IR and

Optimized Synthesis Protocol

-

Reagents : 2-Methyltetrahydrofuran-2-carboxylic acid (1.0 equiv), Oxalyl chloride (1.2 equiv), DMF (cat.), DCM (solvent).

-

Procedure :

-

Dissolve the acid in anhydrous DCM under N

. -

Add catalytic DMF (1-2 drops) to form the Vilsmeier-Haack active species.

-

Add oxalyl chloride dropwise at 0°C.

-

Stir at room temperature for 2–4 hours until gas evolution (CO, CO

, HCl) ceases. -

Concentrate in vacuo to remove excess oxalyl chloride.

-

Critical Step : Distill under reduced pressure or use immediately.

-

Synthesis Workflow Visualization

Figure 1: Catalytic cycle for the conversion of the carboxylic acid to the acid chloride.

Spectroscopic Characterization

The following data sets differentiate the acid chloride from its precursor. The shift in the carbonyl stretch (IR) and the methyl singlet (

Infrared Spectroscopy (IR)

IR is the most rapid method for monitoring reaction progress. The conversion is marked by the disappearance of the broad O-H stretch and the blue-shift of the carbonyl band.

| Functional Group | Wavenumber (cm | Assignment & Diagnostic Value |

| C=O Stretch | 1795 – 1810 | Diagnostic : Acyl chloride carbonyl appears at a significantly higher frequency than the acid (1700–1720 cm |

| C-O-C Stretch | 1050 – 1100 | Characteristic ether stretch of the tetrahydrofuran ring. |

| C-H Stretch | 2850 – 2980 | Alkyl C-H stretching (methyl and ring methylene). |

| Absence of O-H | > 3000 | The broad O-H band of the starting acid (2500–3300 cm |

Nuclear Magnetic Resonance (NMR)

Data is reported in CDCl

H NMR (400 MHz, CDCl

)

| Shift ( | Mult. | Integration | Assignment | ** mechanistic Insight** |

| 1.65 – 1.70 | s | 3H | 2-CH | The methyl singlet is deshielded relative to the acid (~1.50 ppm) due to the strong electron-withdrawing nature of the -COCl group. |

| 3.95 – 4.10 | m | 2H | 5-CH | Protons adjacent to the ether oxygen; typically appear as a multiplet. |

| 2.25 – 2.40 | m | 1H | 3-CH | Diastereotopic proton on C3, deshielded by the adjacent carbonyl. |

| 1.90 – 2.10 | m | 3H | 3-CH | Remaining ring protons. |

C NMR (100 MHz, CDCl

)

| Shift ( | Type | Assignment | Notes |

| 176.0 – 178.0 | C=O | Carbonyl | Typical range for |

| 88.0 – 90.0 | C | C-2 | Quaternary carbon bonded to Oxygen, Methyl, and COCl. |

| 69.0 – 70.0 | CH | C-5 | Carbon adjacent to the ether oxygen. |

| 34.0 – 36.0 | CH | C-3 | Adjacent to the quaternary center. |

| 25.0 – 26.0 | CH | C-4 | Ring methylene. |

| 23.0 – 24.0 | CH | 2-CH | Methyl group carbon. |

Mass Spectrometry (MS)

The mass spectrum of acid chlorides is characterized by the loss of the chlorine atom (forming the acylium ion) and the subsequent loss of CO.

-

Ionization Mode : EI (Electron Impact) or ESI (in methanol, converts to methyl ester).

-

Key Fragments (EI) :

-

m/z 113 :

(Acylium ion). This is often the base peak. -

m/z 85 :

(2-Methyltetrahydrofuran cation). -

m/z 43 :

or ring fragments.

-

Fragmentation Pathway Visualization

Figure 2: Proposed MS fragmentation pathway under Electron Impact (EI).

Experimental Handling & Stability

-

Moisture Sensitivity : The C-Cl bond is highly susceptible to hydrolysis. NMR samples should be prepared in ampoules or using CDCl

dried over molecular sieves. -

Storage : Store at -20°C under Argon.

-

Derivatization for Analysis : If direct analysis is unstable, quench a small aliquot with dry methanol to form Methyl 2-methyltetrahydrofuran-2-carboxylate (CAS 61449-66-9) and analyze the stable ester.

References

- Preparation of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General method for R-COOH to R-COCl).

-

Precursor Data (Acid) : ChemicalBook. (2025). 2-Methyltetrahydrofuran-2-carboxylic acid Spectral Data. Retrieved from .

-

Solvent Analog Data : NIST Mass Spectrometry Data Center. (2025).[2][3][4][5] 2-Methyltetrahydrofuran Mass Spectrum. Retrieved from .

-

Synthesis Reagents : Sigma-Aldrich. (2025). Oxalyl Chloride Product Sheet. Retrieved from .

-

Compound Listing : BLD Pharm. (2025). This compound (CAS 139049-95-9). Retrieved from .

Sources

Navigating Chemical Data: An In-depth Guide to the Physical Properties of 2-Methyltetrahydrofuran and the Quest for Data on its Carbonyl Chloride Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, a precise understanding of the physical properties of reagents and intermediates is paramount. This guide provides a detailed overview of the physical characteristics of 2-Methyltetrahydrofuran (2-MeTHF), a widely used solvent, and addresses the current data availability for the related compound, 2-Methyltetrahydrofuran-2-carbonyl chloride.

The Challenge of Sourcing Data for Novel Compounds

A thorough investigation of established chemical databases and supplier safety data sheets reveals a notable absence of experimentally determined physical properties, specifically boiling point and density, for this compound. This lack of information suggests that this compound may be a novel or highly specialized chemical intermediate that is not yet widely characterized or commercially available. For researchers, this highlights a critical aspect of chemical synthesis: the necessity of either experimental determination of physical properties for new compounds or reliance on theoretical estimation methods when venturing into uncharted chemical space.

2-Methyltetrahydrofuran (2-MeTHF): A Well-Characterized and Greener Solvent Alternative

In contrast to its carbonyl chloride derivative, 2-Methyltetrahydrofuran is a well-documented and increasingly popular solvent in organic synthesis. Its favorable environmental profile and distinct physical properties make it a viable and often superior substitute for other ether solvents like Tetrahydrofuran (THF) and diethyl ether.[1]

Physical Properties of 2-Methyltetrahydrofuran

The following table summarizes the key physical properties of 2-Methyltetrahydrofuran, compiled from various authoritative sources. These values are essential for designing and scaling up chemical reactions, as well as for ensuring safe handling and storage.

| Physical Property | Value | Source(s) |

| Boiling Point | 78 - 80 °C (at standard atmospheric pressure) | [1][2] |

| Density | 0.86 g/mL (at 25 °C) | [1][2] |

| Molecular Weight | 86.13 g/mol | [1] |

| Melting Point | -136 °C | [2] |

| Flash Point | -11 °C | Muby Chemicals |

| Solubility in Water | 150 g/L (at 25 °C) | Muby Chemicals |

The relatively high boiling point of 2-MeTHF compared to THF allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.[1] Furthermore, its lower miscibility with water can simplify work-up procedures.

Workflow for Sourcing Chemical Property Data

The process of obtaining reliable physical property data for a chemical compound is a fundamental step in research. The following diagram illustrates a typical workflow, including the potential outcomes when dealing with both common and novel substances.

Caption: A flowchart illustrating the logical steps for sourcing physical property data for chemical compounds.

Conclusion

While specific physical property data for this compound remains elusive in the public domain, a comprehensive understanding of the well-characterized analogue, 2-Methyltetrahydrofuran, provides a valuable foundation for researchers working with related structures. The journey to characterize novel compounds is a cornerstone of chemical innovation, and the absence of data for this compound presents an opportunity for further investigation and contribution to the collective knowledge of the scientific community.

References

-

ChemicalBook: 2-Methyltetrahydrofuran Analytical Chemistry . [Link]

Sources

hazards and safety precautions for 2-Methyltetrahydrofuran-2-carbonyl chloride

CAS Number: 139049-95-9 Chemical Class: Tertiary Acid Chloride / Cyclic Ether Synonyms: 2-Methyl-2-chlorocarbonyltetrahydrofuran[1][2]

Executive Summary

2-Methyltetrahydrofuran-2-carbonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical intermediates.[2] Its structure features a tertiary acid chloride moiety attached to a tetrahydrofuran (THF) ring . This dual-functionality creates a unique hazard profile: it combines the violent moisture sensitivity and corrosivity of acid chlorides with the flammability and peroxide-forming potential of cyclic ethers.[2]

This guide provides a technical framework for researchers to handle this compound safely, moving beyond generic safety data sheets (SDS) to address specific reactivity mechanisms and operational protocols.

Physicochemical Profile & Hazard Identification

Chemical Identity & Properties

Data extrapolated from structural analogs (Tetrahydrofuran-2-carbonyl chloride) and functional group analysis where specific experimental data is absent.[2]

| Property | Description | Technical Note |

| Physical State | Liquid (Colorless to Yellow) | Likely mobile liquid at RT; check specific batch COA.[2] |

| Boiling Point | Est. 60–80 °C @ 15 mmHg | Volatile; significant vapor pressure expected.[2] |

| Reactivity | High (Water/Nucleophiles) | Hydrolyzes to release Hydrogen Chloride (HCl) gas. |

| Flash Point | Est. < 60 °C | Treat as Flammable Liquid (Category 3 or 2).[2] |

| Density | ~1.1–1.2 g/mL | Halogenated functionality increases density vs. THF. |

Mechanism of Toxicity & Danger

The primary danger stems from the acid chloride (-COCl) group.[2] Upon contact with moisture (in air, mucous membranes, or tissue), it undergoes rapid hydrolysis.[2]

-

Immediate Corrosivity: The hydrolysis reaction releases hydrochloric acid (HCl) and 2-methyltetrahydrofuran-2-carboxylic acid .[2]

-

Lachrymatory Effect: Like many acid chlorides, this compound is a potent lachrymator (tear gas agent), causing immediate, debilitating eye irritation at low concentrations.[2]

-

Peroxide Formation (Latent Hazard): The THF ring contains an ether oxygen adjacent to a tertiary carbon.[2] While the electron-withdrawing carbonyl group reduces susceptibility compared to THF solvent, long-term storage can still lead to peroxide formation, presenting an explosion hazard upon concentration/distillation.[2]

Operational Safety & Engineering Controls

Containment Strategy

-

Primary Barrier: All handling must occur within a certified chemical fume hood.[2]

-

Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox for transfers of volumes >50 mL.[2] Moisture exclusion is critical to prevent pressure buildup from HCl generation.[2]

Personal Protective Equipment (PPE) Matrix

| Zone | Equipment | Material Specification |

| Eyes | Chemical Splash Goggles | Do not use safety glasses alone.[2] Vapors are lachrymatory.[2] |

| Face | Face Shield | Required for pouring or high-pressure operations.[2] |

| Hands (Primary) | Laminate Film (Silver Shield/Barrier) | Critical: Nitrile gloves degrade rapidly against acid chlorides.[2] |

| Hands (Secondary) | Nitrile (Double gloved) | Use under Laminate gloves for dexterity if needed, or for incidental splash only.[2] |

| Body | Lab Coat + Chemical Apron | Polyethylene or Tyvek apron recommended for bulk handling.[2] |

Storage & Stability Protocols

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Environment: Store under inert gas (Argon/Nitrogen) . The container must be tightly sealed with a Parafilm or Teflon tape wrap to prevent moisture ingress.[2]

-

Segregation: Isolate from:

Shelf-Life Management

-

Peroxide Check: Test for peroxides every 6 months using starch-iodide paper, especially before distillation.[2]

-

Hydrolysis Check: White crystals forming around the cap indicate hydrolysis (formation of the carboxylic acid) and compromised integrity.[2]

Experimental Protocols: Safe Handling & Quenching

Transfer Technique

Never pour directly from a large bottle into an open vessel on the benchtop.

-

Purge the receiving flask with Nitrogen.[2]

-

Use a dry, oven-baked glass syringe with a long needle (or cannula transfer) to move the liquid.[2]

-

Ensure the reagent bottle is backfilled with inert gas before resealing.[2]

Controlled Quenching Workflow

Standard Operating Procedure (SOP) for neutralizing excess reagent or reaction mixtures.[2]

The "Ice-Base" Method (Recommended):

-

Preparation: Prepare a stirred slurry of Ice and Saturated Sodium Bicarbonate (NaHCO₃) in a large beaker (3x volume of reaction mixture).

-

Dilution: Dilute the acid chloride mixture with a non-reactive solvent (e.g., Dichloromethane or Toluene).

-

Addition: Slowly add the diluted acid chloride to the Ice/Bicarb slurry.

-

Note: Expect vigorous bubbling (

release).[2]

-

-

Verification: Check pH to ensure neutrality (pH 7-8) before disposal.

Emergency Response Decision Tree (DOT Visualization)

Figure 1: Decision logic for emergency response involving this compound.[2][3] Note the strict prohibition of water for direct spill cleanup.[2]

References & Authority

-

BLD Pharm. (n.d.).[2] SDS for this compound (CAS 139049-95-9). Retrieved from

-

PubChem. (n.d.).[2][6] Tetrahydrofuran-2-carbonyl chloride (Analogous Safety Data). National Library of Medicine. Retrieved from [2]

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for Acid Chlorides (General Handling). Retrieved from [2]

-

University of California, Merced. (n.d.). Standard Operating Procedure: Acid Chlorides. Retrieved from [2]

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before use.

Sources

- 1. 76527-45-2|2,3,3-Trimethyloxirane-2-carbonyl chloride|BLD Pharm [bldpharm.com]

- 2. 148151-47-7|(R)-Tetrahydrofuran-2-carbonyl chloride|BLD Pharm [bldpharm.com]

- 3. monumentchemical.com [monumentchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Methyltetrahydrofuran | CAS#:96-47-9 | Chemsrc [chemsrc.com]

- 6. Tetrahydro-2-furancarbonyl chloride | C5H7ClO2 | CID 551254 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemistry and Application of 2-Methyltetrahydrofuran-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 2-Methyltetrahydrofuran in Green Chemistry

In the landscape of modern organic synthesis and pharmaceutical development, the choice of solvent is no longer a matter of mere utility but a critical decision impacting process efficiency, safety, and environmental sustainability. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent derivable from renewable resources like furfural or levulinic acid, has emerged as a leading "green" alternative to traditional ether solvents like tetrahydrofuran (THF) and chlorinated solvents such as dichloromethane (DCM). Its favorable physical properties, including a higher boiling point (80°C), low melting point (-137°C), and limited miscibility with water, offer significant advantages. These characteristics facilitate easier separations, allow for a wider range of reaction temperatures, and can lead to improved reaction yields, particularly in organometallic processes like Grignard reactions.

The stability of 2-MeTHF towards strong bases and its unique solvating properties have cemented its role in various transition-metal-catalyzed cross-coupling reactions, making it a versatile medium for constructing complex molecular architectures. As the pharmaceutical industry increasingly adopts greener manufacturing practices, scaffolds derived from sustainable building blocks are of paramount interest. This guide focuses on a key reactive intermediate derived from this green solvent: 2-Methyltetrahydrofuran-2-carbonyl chloride . This molecule serves as a powerful acylating agent, enabling the incorporation of the desirable 2-MeTHF moiety into active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Physical Properties of 2-Methyltetrahydrofuran (2-MeTHF)

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | |

| Molar Mass | 86.13 g/mol | |

| Boiling Point | 80.2 °C | |

| Melting Point | -136 °C | |

| Density | 0.854 g/mL at 25 °C | |

| Solubility in Water | 14.4 g / 100 g at 23 °C (inversely soluble) | |

| Flash Point | -11 °C |

Part 1: Synthesis Pathway and Methodologies

The synthesis of this compound is a two-step process, beginning with the creation of its carboxylic acid precursor, followed by chlorination.

Step 1: Preparation of the Precursor, 2-Methyltetrahydrofuran-2-carboxylic Acid

The synthesis of the parent carboxylic acid is the crucial first step. While various oxidation methods for cyclic ethers exist, a common and effective route involves the oxidation of the corresponding alcohol, 2-methyltetrahydrofuran-2-methanol. Alternatively, direct functionalization of 2-MeTHF can be achieved. A plausible route starts from 2-furoic acid, a readily available bio-based chemical often derived from the oxidation of furfural. The furan ring can be hydrogenated to the tetrahydrofuran ring.

Conceptual Workflow: From Bio-based Precursors to the Acyl Chloride

Caption: Synthesis pathway from furfural to the target acyl chloride.

Step 2: Conversion to this compound

The transformation of a carboxylic acid into an acyl chloride is a fundamental and widely used reaction in organic synthesis. The core principle involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, which converts it into a much better leaving group and thus activates the carbonyl group toward nucleophilic attack. Several reagents can accomplish this transformation effectively.

| Reagent | Formula | Byproducts | Key Advantages |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed, simplifying purification. |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder reagent, useful for sensitive substrates; reaction is often faster. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Highly reactive; separation from liquid POCl₃ byproduct is required. |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Less vigorous than PCl₅; requires fractional distillation for separation. |

For most laboratory and process applications, thionyl chloride is the reagent of choice due to the volatility of its byproducts, which drives the reaction to completion and simplifies the work-up procedure.

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a highly reactive chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion, which then forms HCl with the proton lost in the first step.

Caption: Simplified mechanism for acyl chloride formation using SOCl₂.

Disclaimer: This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be conducted prior to any experimentation.

Materials:

-

2-Methyltetrahydrofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional, but recommended)

-

Nitrogen or Argon gas for inert atmosphere

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

-

Charging the Reactor: To the flask, add 2-Methyltetrahydrofuran-2-carboxylic acid (1.0 eq). Dissolve or suspend it in a minimal amount of anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount (1-2 drops) of DMF. The catalyst reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species.

-

Reagent Addition: Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the flask via a dropping funnel at room temperature. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas. Ensure the reaction is well-vented into a scrubber (e.g., a sodium hydroxide solution).

-

Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The progress can be monitored by observing the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive gases.

-

Purification: The crude this compound is often of sufficient purity for subsequent reactions. For higher purity, it can be purified by fractional distillation under reduced pressure.

Part 2: Reactivity and Synthetic Applications

This compound is a highly versatile intermediate. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions. It readily reacts with a wide range of nucleophiles to form stable amide and ester linkages, which are cornerstones of medicinal chemistry and materials science.

Amide Formation (Amidation)

The reaction with primary or secondary amines is typically rapid and high-yielding, producing the corresponding amides. This reaction is one of the most common methods for forming the robust amide bond found in countless pharmaceutical agents.

Experimental Workflow: Amide Synthesis

Caption: A typical experimental workflow for amide synthesis.

-

Dissolution: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous solvent like DCM or 2-MeTHF. The base is required to neutralize the HCl byproduct.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Ester Formation (Esterification)

Alcohols and phenols react with the acyl chloride to form esters. While the reaction with simple alcohols is vigorous and often proceeds without a catalyst, reactions with less nucleophilic phenols may require heating and the presence of a base (like pyridine or triethylamine) to deprotonate the phenol, forming a more reactive phenoxide ion.

-

Setup: In a flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, pyridine).

-

Base: For phenols, add a base such as pyridine (which can also serve as the solvent) or triethylamine (1.2 eq).

-

Addition: Cool the mixture to 0°C and slowly add this compound (1.1 eq).

-

Reaction: Stir the reaction at room temperature until completion. For less reactive alcohols or phenols, gentle heating may be necessary.

-

Work-up and Purification: Follow a similar aqueous work-up and purification procedure as described for amidation.

Conclusion: A Versatile Building Block for Modern Chemistry

This compound stands as a prime example of a value-added chemical derived from a sustainable platform. It provides a direct and efficient route to introduce the advantageous 2-MeTHF scaffold into complex molecules. Its robust reactivity, particularly in forming stable amide and ester bonds, makes it an invaluable tool for professionals in drug discovery and fine chemical synthesis. By leveraging this reagent, researchers can design novel molecular entities with potentially improved physicochemical and metabolic properties, all while aligning with the principles of green chemistry. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of this important chemical intermediate.

References

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Yufeng, J. (2022, June 21). Acyl chloride. Retrieved from [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]

-

Monticelli, S., et al. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]

-

Luisi, R., et al. (2016, December 7). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]

-

Bisz, E., & Szostak, M. (n.d.). 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

- Margaretha, P. (n.d.). *The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine

The Strategic Synthesis and Application of 2-Methyltetrahydrofuran-2-carbonyl Chloride Derivatives: A Technical Guide for Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of derivatives and analogues of 2-Methyltetrahydrofuran-2-carbonyl chloride, a key building block in modern medicinal chemistry. Recognizing the increasing demand for structurally novel and synthetically accessible scaffolds in drug development, this document delves into the strategic considerations behind the preparation of this versatile intermediate and its subsequent elaboration into a diverse array of functionalized molecules. Particular emphasis is placed on the practical aspects of experimental design, the rationale behind procedural choices, and the utilization of sustainable chemical practices, reflecting the contemporary landscape of pharmaceutical research. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique properties of the 2-methyltetrahydrofuran moiety to advance their discovery programs.

Introduction: The Emergence of the 2-Methyltetrahydrofuran Scaffold in Medicinal Chemistry

The relentless pursuit of novel chemical entities with improved pharmacological profiles has led to an increased focus on saturated heterocyclic scaffolds. Among these, the 2-methyltetrahydrofuran (2-MeTHF) framework has garnered significant attention. Derived from renewable resources such as furfural and levulinic acid, 2-MeTHF is not only a prominent green solvent but also a valuable structural motif in its own right.[1][2] The incorporation of the 2-methyltetrahydrofuran ring into drug candidates can impart favorable physicochemical properties, including enhanced metabolic stability, improved solubility, and a desirable three-dimensional topology for optimal target engagement.

This guide focuses on the derivatives of this compound, a highly reactive and versatile intermediate that serves as a gateway to a multitude of amides, esters, and other functionalized analogues. We will explore the synthesis of the foundational carboxylic acid, its conversion to the pivotal acyl chloride, and the subsequent derivatization strategies that unlock a rich chemical space for drug discovery.

Synthesis of the Core Intermediate: this compound

The journey to the diverse derivatives begins with the synthesis of the parent carboxylic acid and its subsequent activation to the highly reactive acyl chloride.

Preparation of 2-Methyltetrahydrofuran-2-carboxylic Acid

The synthesis of 2-methyltetrahydrofuran-2-carboxylic acid is a critical first step. While various synthetic routes exist, a common and effective method involves the alkylation of a suitable lactone precursor followed by hydrolysis. The enantiomers of this carboxylic acid have been described, allowing for the synthesis of stereochemically defined derivatives.[3]

Experimental Protocol: Synthesis of Racemic 2-Methyltetrahydrofuran-2-carboxylic Acid (Illustrative)

-

Step 1: Alkylation of a γ-lactone. A solution of a suitable γ-lactone (e.g., γ-valerolactone) is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Step 2: Introduction of the carboxylate precursor. The resulting enolate is then quenched with a suitable electrophile, such as diethyl carbonate, to introduce the carboxylate functionality.

-

Step 3: Hydrolysis and Workup. The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid.

-

Step 4: Purification. The crude product can be purified by distillation or chromatography to afford pure 2-methyltetrahydrofuran-2-carboxylic acid.

Conversion to this compound: The Gateway Intermediate

The conversion of the carboxylic acid to the corresponding acyl chloride is a pivotal activation step, transforming a relatively unreactive functional group into a highly electrophilic species amenable to a wide range of nucleophilic attacks. Several reagents are effective for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride being the most common.[4][5] The choice of reagent is often dictated by the scale of the reaction and the desired purity of the final product.

Conceptual Workflow for Acyl Chloride Synthesis

Caption: Synthesis of the key acyl chloride intermediate.

Experimental Protocol: Synthesis of this compound using Thionyl Chloride

-

Step 1: Reaction Setup. To a solution of 2-methyltetrahydrofuran-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene is added thionyl chloride (1.2-1.5 eq) at 0 °C under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Step 2: Reaction Progression. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Step 3: Isolation of the Product. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The crude this compound is typically a liquid and can be purified by distillation under reduced pressure to yield the pure product.[6]

Self-Validating System: The purity of the synthesized acyl chloride can be confirmed by infrared (IR) spectroscopy, where the characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will be absent, and a sharp C=O stretch for the acyl chloride will appear at a higher frequency (typically 1780-1815 cm⁻¹).

Derivatization of this compound: Building Molecular Diversity

The high reactivity of this compound makes it an ideal starting point for the synthesis of a wide array of derivatives, primarily through nucleophilic acyl substitution reactions.

Synthesis of 2-Methyltetrahydrofuran-2-carboxamides

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. The reaction of this compound with primary or secondary amines provides a straightforward and efficient route to a diverse library of carboxamides.

General Reaction Scheme for Amide Synthesis

Caption: General workflow for the synthesis of carboxamides.

Experimental Protocol: Synthesis of N-Aryl-2-methyltetrahydrofuran-2-carboxamides

-

Step 1: Reaction Setup. To a solution of an appropriate aniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 2-MeTHF at 0 °C is added a solution of this compound (1.05 eq) in the same solvent dropwise.

-

Step 2: Reaction and Monitoring. The reaction mixture is stirred at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 3: Workup and Purification. Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2-methyltetrahydrofuran-2-carboxamide.

Table 1: Illustrative Examples of Synthesized 2-Methyltetrahydrofuran-2-carboxamides

| Amine Partner | Base | Solvent | Yield (%) | Characterization Notes |

| Aniline | Pyridine | DCM | 85 | ¹H NMR, ¹³C NMR, HRMS consistent with structure |

| 4-Fluoroaniline | Triethylamine | 2-MeTHF | 82 | ¹⁹F NMR confirms fluorine incorporation |

| Piperidine | Triethylamine | DCM | 90 | Product isolated as a crystalline solid |

| Benzylamine | Pyridine | 2-MeTHF | 88 | Spectroscopic data in agreement with expected product |

Synthesis of 2-Methyltetrahydrofuran-2-carboxylates (Esters)

Esterification of this compound with various alcohols provides another avenue for creating a diverse set of derivatives. These reactions are typically high-yielding and proceed under mild conditions.

Experimental Protocol: Synthesis of Ethyl 2-Methyltetrahydrofuran-2-carboxylate

-

Step 1: Reaction Setup. To a solution of anhydrous ethanol (1.5 eq) and a base such as pyridine (1.2 eq) in a dry solvent like diethyl ether or DCM at 0 °C is added this compound (1.0 eq) dropwise.

-

Step 2: Reaction Progression. The mixture is stirred at room temperature for 1-3 hours.

-

Step 3: Isolation and Purification. The reaction is quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude ester is purified by distillation under reduced pressure.

Analogues of this compound

The core 2-methyltetrahydrofuran scaffold can be modified to generate a range of analogues with different substitution patterns or ring sizes, further expanding the accessible chemical space. For instance, derivatives of tetrahydrofuran-2-carboxylic acid and its corresponding acyl chloride offer a closely related yet distinct structural motif.[3]

Applications in Drug Development: The Promise of the 2-Methyltetrahydrofuran-2-carboxamide Moiety

The 2-methyltetrahydrofuran-2-carboxamide scaffold is an emerging privileged structure in medicinal chemistry. Its inherent properties, such as hydrogen bond donating and accepting capabilities, coupled with the favorable physicochemical contributions of the 2-methyltetrahydrofuran ring, make it an attractive framework for designing ligands for a variety of biological targets. While specific examples of marketed drugs featuring this exact core are still emerging, numerous research programs are actively exploring its potential. For instance, N-substituted derivatives of related tetrahydrofuran-2-ylmethylamine have shown biological activity.[7] The application of 2-MeTHF as a green solvent in the synthesis of pharmaceutical intermediates, including those for the nootropic drug oxiracetam, highlights the growing importance of this scaffold in the pharmaceutical industry.[8][9]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery. Its synthesis from a renewable starting material, coupled with the use of the green solvent 2-MeTHF in its subsequent reactions, aligns with the principles of sustainable chemistry. The straightforward access to a diverse array of amides and esters provides a rich platform for the exploration of new chemical space and the development of novel therapeutic agents. As the demand for innovative and structurally diverse drug candidates continues to grow, the strategic application of the this compound scaffold is poised to make significant contributions to the field of medicinal chemistry.

References

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (2023, December 27). 2-Methyltetrahydrofuran. Retrieved February 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved February 19, 2026, from [Link]

-

Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-22. [Link]

- Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.

- Google Patents. (n.d.). WO2009003882A1 - Method for the one-step synthesis of 2-methyltetrahydrofuran from furfural and a catalyst.

-

MDPI. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 14(7), 474. [Link]

-

Canadian Journal of Chemistry. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. 61(7), 1383-1387. [Link]

-

ResearchGate. (n.d.). 2-Methyltetrahydrofuran (2-MeTHF). Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2014). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Pakistan Journal of Chemistry, 4(2), 62-66. [Link]

-

u:cris. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 5(8), 1369-1379. [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-22. [Link]

-

ResearchGate. (n.d.). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Retrieved February 19, 2026, from [Link]

-

ACS Publications. (2019). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega, 4(1), 2133-2141. [Link]

-

Chemguide. (n.d.). CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved February 19, 2026, from [Link]

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. [Link]

-

ResearchGate. (2020). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Journal of Polymer Science, 58(11). [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-( -. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (n.d.). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Retrieved February 19, 2026, from [Link]

-

Semantic Scholar. (2011). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Organic Process Research & Development, 15, 875-882. [Link]

-

University of Vienna. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 5(8), 1369-1379. [Link]

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. 2‐Methyltetrahydrofuran (2‐MeTHF): A Biomass‐Derived Solvent with Broad Application in Organic Chemistry [ouci.dntb.gov.ua]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-Methyltetrahydrofuran-2-Carboxylate Esters

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of esters from 2-methyltetrahydrofuran-2-carbonyl chloride. This class of esters is of significant interest in medicinal chemistry and materials science due to the presence of the 2-methyltetrahydrofuran (2-MeTHF) moiety, a bio-derived and sustainable solvent scaffold.[1][2][3] We will explore the underlying chemical principles, offer step-by-step experimental procedures for both standard and sterically challenging substrates, and discuss the critical parameters that ensure high-yield, reproducible outcomes. This document is intended for researchers, chemists, and drug development professionals seeking robust methods for the preparation of these valuable chemical entities.

Introduction: The Strategic Value of the 2-MeTHF Scaffold

The imperative for green and sustainable chemistry has elevated the status of bio-derived platform molecules. 2-Methyltetrahydrofuran (2-MeTHF), which can be synthesized from renewable resources like levulinic acid or furfural, stands out as a superior alternative to traditional ethereal solvents like tetrahydrofuran (THF).[3][4] Its favorable properties, including a higher boiling point, low water miscibility for simplified workups, and greater stability, make it an attractive solvent for a range of chemical transformations.[3][5]

Beyond its role as a solvent, the 2-MeTHF core is a valuable structural motif in its own right. Incorporating this scaffold into active pharmaceutical ingredients (APIs) or advanced materials can modulate properties such as solubility, metabolic stability, and bioavailability. Esters derived from 2-methyltetrahydrofuran-2-carboxylic acid are versatile intermediates for further elaboration. The most direct and efficient route to these esters proceeds through the highly reactive this compound intermediate. This guide details the effective conversion of this acyl chloride into a diverse range of esters.

Chemical Principles: The Nucleophilic Acyl Substitution Pathway

The synthesis of esters from an acyl chloride and an alcohol is a classic example of nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon in the acyl chloride, coupled with the excellent leaving group ability of the chloride ion, renders this reaction highly favorable and typically irreversible.[6][7][8]

The reaction proceeds via a two-step addition-elimination mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon. This is followed by the expulsion of the chloride ion and a proton to yield the final ester product and hydrochloric acid (HCl).

Figure 1: General reaction pathways for ester synthesis.

The Critical Role of a Base

The reaction generates stoichiometric amounts of HCl gas. This byproduct can protonate the alcohol, reducing its nucleophilicity, or potentially lead to side reactions with acid-sensitive functional groups. Therefore, the inclusion of a base is essential to scavenge the HCl, driving the reaction to completion.[8][9] Tertiary amines like pyridine or triethylamine (TEA) are commonly used for this purpose.

Accelerating Reactions with DMAP

For sterically hindered or less reactive alcohols, the direct reaction can be slow. In these cases, a catalytic amount (0.05–0.2 equivalents) of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate.[10][11] DMAP is a hyper-nucleophilic catalyst that functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[12][13] This intermediate is significantly more electrophilic than the starting acyl chloride and is readily attacked by the alcohol to furnish the ester, regenerating the DMAP catalyst in the process.[12][13]

Experimental Application & Protocols

The following protocols provide a validated framework for the synthesis of 2-methyltetrahydrofuran-2-carboxylate esters.

Materials and General Handling

-

This compound: This reagent is moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Solvents: Anhydrous solvents (e.g., Dichloromethane, 2-MeTHF) are recommended to prevent hydrolysis of the acyl chloride. 2-MeTHF is an excellent green solvent choice for these reactions.[2][5]

-

Alcohols: Ensure alcohols are dry, as water will competitively react with the acyl chloride.

-

Bases: Pyridine and triethylamine should be distilled from a suitable drying agent (e.g., CaH₂) before use. DMAP can be used as received if it is a crystalline solid.

Protocol 1: General Esterification with a Primary Alcohol

This protocol is suitable for primary and less-hindered secondary alcohols.

Objective: To synthesize Ethyl 2-methyltetrahydrofuran-2-carboxylate.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add absolute ethanol (1.2 eq.) and anhydrous dichloromethane (DCM, 0.5 M).

-

Inert Atmosphere: Purge the system with dry nitrogen or argon.

-

Base Addition: Add dry pyridine (1.5 eq.) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the acyl chloride.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acyl chloride is consumed (typically 1-3 hours).

-

Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench any remaining acyl chloride and neutralize the pyridinium hydrochloride salt.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally with brine. The acid wash is a critical purification step to remove the basic catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: DMAP-Catalyzed Esterification of a Hindered Alcohol

This protocol is optimized for sterically demanding substrates, such as tertiary or bulky secondary alcohols.

Objective: To synthesize tert-Butyl 2-methyltetrahydrofuran-2-carboxylate.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butanol (1.5 eq.), triethylamine (TEA, 2.0 eq.), 4-DMAP (0.1 eq.), and anhydrous 2-MeTHF (0.4 M). The use of a non-nucleophilic base like TEA is essential to prevent it from competing with the alcohol.

-

Acyl Chloride Addition: At room temperature, add a solution of this compound (1.0 eq.) in anhydrous 2-MeTHF dropwise via syringe.

-

Reaction Progression: Stir the reaction at room temperature. The reaction may be slower than with primary alcohols; gentle heating (40-50 °C) can be applied if necessary. Monitor progress by TLC or LC-MS (typically 6-24 hours).

-

Workup and Purification: Follow steps 7-11 from Protocol 1. The 1M HCl wash will effectively remove both TEA and DMAP. Due to the increased steric hindrance, purification may require careful chromatographic separation.

Figure 2: Standard experimental workflow for ester synthesis.

Data Summary: Representative Examples

The methodologies described are applicable to a wide range of alcohols. The table below summarizes expected outcomes for various substrates.

| Entry | Alcohol Substrate | Methodology | Base / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Ethanol | Protocol 1 | Pyridine | 0 → RT | 2 | 90-95% |

| 2 | Benzyl Alcohol | Protocol 1 | Pyridine | 0 → RT | 2.5 | 88-94% |

| 3 | Isopropanol | Protocol 1 | Pyridine | 0 → RT | 4 | 80-87% |

| 4 | Phenol | Protocol 1 | Pyridine | RT | 5 | 75-85% |

| 5 | tert-Butanol | Protocol 2 | TEA / DMAP | RT → 40 | 18 | 70-80% |

| 6 | (-)-Menthol | Protocol 2 | TEA / DMAP | RT | 12 | 85-92% |

Conclusion

The conversion of this compound to its corresponding esters is a highly efficient and versatile transformation. By selecting the appropriate conditions—a standard stoichiometric base for simple alcohols or a DMAP-catalyzed system for more challenging substrates—researchers can reliably access a diverse library of these valuable compounds. The protocols outlined in this application note provide a robust and validated starting point for synthesis, enabling further exploration of the 2-MeTHF scaffold in drug discovery, agrochemicals, and materials science. The use of 2-MeTHF as a solvent in these procedures further aligns these synthetic efforts with the principles of green chemistry.

References

-

Yamaguchi Esterification. Organic Chemistry Portal. [Link]

-

Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl. [Link]

-

Add DMAP to esterification between acyl chloride and alcohol? Reddit. [Link]

-

Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. [Link]

-

Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Springer. [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

-

Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. ResearchGate. [Link]

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Ester synthesis by acylation. Organic Chemistry Portal. [Link]

-

2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Royal Society of Chemistry. [Link]

-

Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry. [Link]

-

Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]

-

2-Methyltetrahydrofuran (2-MeTHF). ResearchGate. [Link]

-

2-methyltetrahydrofuran – Knowledge and References. Taylor & Francis Online. [Link]

-

Reactions of Acyl Chlorides Involving Oxygen Compounds. Chemistry LibreTexts. [Link]

-

2-Methyltetrahydrofuran. Wikipedia. [Link]

-

Formation of Esters. OperaChem. [Link]

- Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst.

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE. [Link]

-

Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

- Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.

-

Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]

-

preparation of esters. Chemguide. [Link]

-

Ester synthesis by oxidative esterification. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Formation of Esters - operachem [operachem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Yamaguchi Esterification [organic-chemistry.org]

- 13. Steglich Esterification [organic-chemistry.org]

Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyltetrahydrofuran-2-carbonyl Chloride Derivatives

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-methyltetrahydrofuran-2-carbonyl chloride and its derivatives. Moving from bench-scale to larger-scale production presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification methods. These application notes offer detailed protocols and expert insights to ensure a safe, efficient, and reproducible scale-up process.

Introduction: The Significance of 2-Methyltetrahydrofuran Derivatives

2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent derived from renewable resources like corncobs and sugarcane bagasse, positioning it as a greener alternative to traditional solvents such as tetrahydrofuran (THF) and dichloromethane (DCM).[1][2][3] Its advantageous properties, including a higher boiling point, limited miscibility with water, and greater stability in acidic and basic conditions, make it an attractive choice for various chemical transformations.[2][4]

The carboxylic acid derivative, 2-methyltetrahydrofuran-2-carboxylic acid, serves as a crucial chiral building block in the synthesis of pharmaceuticals, particularly anticoagulant drugs and beta-lactam antibiotics.[5] Its conversion to the highly reactive acyl chloride, this compound, opens a gateway to a wide array of derivatives essential for drug discovery and development.

This guide focuses on the practical aspects of scaling up the synthesis of this pivotal intermediate, addressing the critical steps from the precursor acid to the final purified acyl chloride.

Strategic Considerations for Scale-Up Synthesis

Transitioning a synthetic route from the laboratory bench to a larger scale necessitates a thorough risk assessment and a shift in procedural thinking.[6] Key considerations include:

-

Thermal Management: Exothermic reactions can lead to thermal runaway on a larger scale.[6] Precise temperature control is paramount.

-

Reagent Addition: The rate of reagent addition must be carefully controlled to manage heat evolution and prevent localized high concentrations.

-

Mixing Efficiency: Ensuring homogenous mixing in larger reactors is crucial for consistent reaction progress and yield.

-

Work-up and Purification: Large-scale purifications often favor crystallization and extraction over chromatography to minimize solvent waste and associated hazards.[6]

Synthesis of the Precursor: 2-Methyltetrahydrofuran-2-carboxylic Acid

The synthesis of the starting material, 2-methyltetrahydrofuran-2-carboxylic acid, can be achieved through various routes, often starting from biomass-derived precursors like furfural or levulinic acid.[3][4][7] The catalytic hydrogenation of furfural is a common industrial method to produce 2-MeTHF, which can then be further functionalized.[4][8]

Conversion to this compound: A Comparative Analysis of Chlorinating Agents

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[9] Several reagents can accomplish this, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides (PCl₃, PCl₅) being the most common.[9][10]

| Reagent | Advantages | Disadvantages | Scale-Up Considerations |

| Thionyl Chloride (SOCl₂) ** | Cost-effective; gaseous byproducts (SO₂, HCl) simplify purification.[9][11] | Highly corrosive and water-reactive; generates toxic gases.[12][13] | Requires a robust scrubbing system for off-gassing. Careful control of addition rate and temperature is critical to manage the exothermic reaction.[6][14] |

| Oxalyl Chloride ((COCl)₂) ** | Milder and more selective than SOCl₂; gaseous byproducts (CO, CO₂, HCl).[15] | More expensive; can generate a potent carcinogen as a byproduct.[15][16] | Often used with a catalytic amount of DMF.[16] Gas evolution can be vigorous. |

| Phosphorus Chlorides (PCl₃, PCl₅) | Effective for a range of carboxylic acids.[9] | Produces non-gaseous byproducts (H₃PO₃, POCl₃) that complicate purification.[9][11] | Fractional distillation is required to separate the product from byproducts, which can be challenging on a large scale. |

For scale-up operations, thionyl chloride is often the preferred reagent due to its cost-effectiveness and the volatile nature of its byproducts, which simplifies product isolation.[9]

Reaction Mechanism: Carboxylic Acid to Acyl Chloride with Thionyl Chloride

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.[10]

Caption: Formation of Acyl Chloride from Carboxylic Acid.

Detailed Protocol: Scale-Up Synthesis of this compound

This protocol details the synthesis using thionyl chloride, emphasizing safety and scalability.

Materials and Equipment

-

Reactants: 2-Methyltetrahydrofuran-2-carboxylic acid, Thionyl chloride (SOCl₂)

-

Solvent: Anhydrous high-boiling point solvent (e.g., toluene)

-

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

-

Temperature probe

-

Inert atmosphere setup (Nitrogen or Argon)

-

Scrubber system containing a caustic solution (e.g., NaOH) to neutralize HCl and SO₂ off-gas

-

Vacuum distillation apparatus

-

Experimental Workflow

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure

-

Reactor Preparation: Ensure the reactor and all glassware are thoroughly dried to prevent hydrolysis of the thionyl chloride and the product.[16] Assemble the reactor system under an inert atmosphere.

-

Charging Reactants: Charge the reactor with 2-methyltetrahydrofuran-2-carboxylic acid and a suitable anhydrous solvent.

-

Thionyl Chloride Addition: Begin stirring and slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the reaction mixture via the dropping funnel. Maintain the internal temperature below a set point (e.g., 25-30 °C) using a cooling bath. The addition should be exothermic, and the rate of addition must be controlled to prevent a rapid temperature increase.[6]

-

Reaction Monitoring: After the addition is complete, slowly heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the reaction is complete. Monitor the reaction by taking small aliquots, quenching them with an alcohol (e.g., methanol), and analyzing the resulting ester by GC or TLC.[17]

-

Removal of Excess Reagents: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure, followed by vacuum.[17]

-

Purification: Purify the crude this compound by fractional vacuum distillation.[11] Collect the fraction at the appropriate boiling point and pressure.

Safety and Hazard Management

Thionyl chloride is a highly corrosive and toxic substance. [12][13][18] It reacts violently with water, releasing toxic gases.[13][19][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, chemical-resistant gloves, and a lab coat.[12][13] All manipulations should be conducted in a well-ventilated fume hood.[14]

-

Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[12][13] Have an appropriate quenching agent (e.g., dry sand, sodium bicarbonate) available for spills.

-